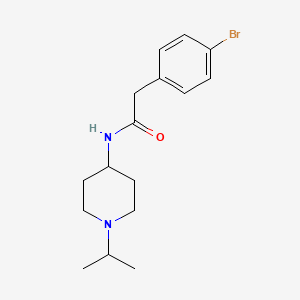![molecular formula C11H18N2O4 B5235928 1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione](/img/structure/B5235928.png)
1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione is a chemical compound that belongs to the class of pyrazine derivatives. It has been found to have potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione involves its binding to the allosteric site of the α7 nicotinic acetylcholine receptor. This binding enhances the receptor's sensitivity to acetylcholine, resulting in increased activity of the receptor. Additionally, this compound has been found to enhance the release of acetylcholine in the hippocampus, which is believed to contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to enhance cognitive function, memory, and synaptic plasticity in animal models. Additionally, it has been found to increase the release of acetylcholine in the hippocampus, which is believed to contribute to its cognitive-enhancing effects. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione has several advantages and limitations for lab experiments. One advantage is that it has been found to enhance cognitive function, memory, and synaptic plasticity in animal models, making it a potentially useful tool for studying these processes. Additionally, it has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in the regulation of cognitive function, memory, and synaptic plasticity.
One limitation of this compound is that its mechanism of action is not fully understood, and more research is needed to fully characterize its effects. Additionally, its potential for use in humans is not yet known, and more research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione. One direction is to further investigate its mechanism of action and its effects on cognitive function, memory, and synaptic plasticity. Additionally, more research is needed to determine its potential for use in humans and its safety and efficacy. Another direction is to explore its potential for use in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, more research is needed to develop more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione can be synthesized using various methods. One of the most commonly used methods involves the reaction of 1,4-dimethoxy-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine-10,11-dione with hydroxylamine hydrochloride in the presence of sodium acetate. The product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in the regulation of cognitive function, memory, and synaptic plasticity. Additionally, it has been found to enhance the release of acetylcholine in the hippocampus, which is a region of the brain that is involved in learning and memory.
Propiedades
IUPAC Name |
1,4-dimethoxy-5,6,7,8,9,9a-hexahydro-4aH-cyclohepta[b]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-16-12-8-6-4-3-5-7-9(8)13(17-2)11(15)10(12)14/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROLXFWUWWUQNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C2CCCCCC2N(C(=O)C1=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5235851.png)
![2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide](/img/structure/B5235856.png)

![4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5235868.png)

![2-{[3-(trifluoromethyl)phenyl]amino}nicotinic acid - 2,4,6-trimethyl-3-pyridinol (1:1)](/img/structure/B5235883.png)
![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B5235893.png)
![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5235894.png)
![N-benzyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5235900.png)
![11-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235904.png)
![1-(3-chloro-4-methylphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235936.png)
![diethyl [3-(4-tert-butylphenoxy)propyl]malonate](/img/structure/B5235950.png)
![3-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B5235958.png)
